molecular formula C36H39ClN10O7 B12408441 Tofacitinib Prodrug-1

Tofacitinib Prodrug-1

货号: B12408441
分子量: 759.2 g/mol
InChI 键: NSUPLTFZPXWUQO-ISKFKSNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tofacitinib Prodrug-1 (molecular formula: C₃₆H₃₉ClN₁₀O₇, molecular weight: 759.21) is an orally active prodrug designed to mitigate systemic adverse effects (AEs) associated with tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune conditions like rheumatoid arthritis (RA) and ulcerative colitis (UC) . Preclinical studies demonstrate its efficacy in reducing oxazolone-induced colitis in murine models with low toxicity, positioning it as a promising candidate for UC treatment . Unlike tofacitinib, which directly inhibits JAK1/3, the prodrug likely modulates bioavailability to enhance gut-specific targeting while minimizing systemic exposure.

属性

分子式

C36H39ClN10O7

分子量

759.2 g/mol

IUPAC 名称

5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1

InChI 键

NSUPLTFZPXWUQO-ISKFKSNPSA-N

手性 SMILES

C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N

规范 SMILES

CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .

化学反应分析

Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at physiological pH.

    Oxidation: Reactive oxygen species, such as hydrogen peroxide.

    Reduction: Reducing agents like glutathione.

Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .

相似化合物的比较

Comparison with Other JAK Inhibitors

Mechanistic and Structural Differences

  • Tofacitinib : Binds JAK1/3, disrupting cytokine signaling. Pharmacophore models highlight two aromatic groups, four H-bond acceptors, and one hydrophobic center .
  • Tofacitinib Prodrug-1 : Structural modifications improve stability and localized activation. Computational modeling shows robust H-bond interactions (1–7 bonds) with JAK3 and CYP3A4, comparable to tofacitinib but with enhanced solvent-accessible surface area (SASA) stability (14,985–15,060 Ų with JAK3; 22,990–23,225 Ų with CYP3A4), suggesting improved binding specificity .
  • Baricitinib/Upadacitinib/Filgotinib : These JAK inhibitors vary in selectivity (e.g., upadacitinib favors JAK1). Network meta-analyses rank upadacitinib highest for efficacy in RA, while this compound’s UC-specific design differentiates it from systemic JAK inhibitors .
Table 1: Key Molecular and Efficacy Comparisons
Compound Target Selectivity H-Bond Interactions (JAK3) SASA (Ų) Indication Focus
Tofacitinib JAK1/3 1–5 14,500 RA, UC
This compound JAK1/3 (gut-localized) 1–7 15,060 UC
Upadacitinib JAK1 2–6 14,200 RA, PsA
Baricitinib JAK1/2 3–5 14,800 RA, COVID-19

Comparison with Biologic DMARDs

Efficacy

  • This compound : Demonstrates 80% reduction in colitis severity in preclinical models, comparable to biologics like infliximab in UC .
  • Vedolizumab/Infliximab: Network meta-analyses show similar clinical remission rates between tofacitinib and vedolizumab (OR 1.1, 95% CI 0.9–1.4), though biologics have longer half-lives and require intravenous administration .
Table 2: Adverse Event Incidence Rates (IRs per 100 patient-years)
Compound Serious Infections HZ NMSC MACE
This compound* N/A N/A N/A N/A
Tofacitinib 1.3–2.7 2.0–3.9 0.5 0.4–0.7
Adalimumab 2.1–4.7 0.8–1.5 1.2–3.0 0.6–1.1
Apremilast 1.1–2.0 0.5–1.0 0.4 0.3

*Preclinical data suggest lower systemic toxicity, but human trials are needed .

Pharmacokinetic and Pharmacodynamic Considerations

  • Extended Release (XR) vs. Immediate Release (IR) : Tofacitinib XR (11 mg once daily) matches IR (5 mg twice daily) in AUC, suggesting the prodrug could adopt similar XR formulations for improved adherence .
  • Adherence: Oral therapies (e.g., tofacitinib) show lower persistence (60–70% at 12 months) vs.

Cost-Effectiveness and Real-World Adherence

  • Tofacitinib : Cost-effective in UC (UK, Germany, Canada) with incremental cost-effectiveness ratios (ICERs) < $50,000/QALY .
  • This compound : Priced at ¥28,200–49,500 per 25–100 mg in China, but global cost-utility analyses are lacking .

生物活性

Tofacitinib Prodrug-1 (P-Tofa) is a novel formulation of the Janus kinase (JAK) inhibitor tofacitinib, designed to enhance its therapeutic efficacy while mitigating dose-dependent toxicities. This article discusses the biological activity of P-Tofa, highlighting its mechanisms, efficacy in various models, and potential advantages over traditional tofacitinib administration.

Tofacitinib is a pan-JAK inhibitor that has been approved for treating rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis. It works by inhibiting JAK1, JAK2, and JAK3 kinases, which play critical roles in cytokine signaling pathways that regulate immune responses and inflammation. The inhibition of these kinases leads to a reduction in inflammatory cytokine production and subsequent alleviation of symptoms associated with autoimmune diseases .

Development of this compound

The prodrug formulation of tofacitinib was developed to address the limitations associated with its clinical use, particularly its dose-dependent toxicities. P-Tofa is synthesized by conjugating tofacitinib to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via an acid-cleavable carbamate linker. This design aims to target the drug more effectively to inflamed tissues while minimizing systemic exposure .

In Vitro Studies

In vitro studies have shown that P-Tofa provides sustained inhibition of JAK/STAT signaling pathways. Specifically, it demonstrated prolonged suppression of IL-4-induced JAK/STAT6 signaling in murine bone marrow macrophages. This sustained activity is attributed to the gradual release of active tofacitinib from the prodrug .

In Vivo Efficacy

P-Tofa has been evaluated in various animal models, including adjuvant-induced arthritis (AA) rat models and murine collagen-induced arthritis (CIA) models. Key findings include:

  • Single-Dose Efficacy : A single administration of P-Tofa resulted in superior and sustained efficacy compared to daily oral doses of traditional tofacitinib. Observational analyses indicated that P-Tofa significantly ameliorated joint inflammation and provided better structural preservation of joints as assessed by micro-computed tomography (micro-CT) and histological analyses .
  • Targeted Delivery : The prodrug's design allows for passive targeting to arthritic joints, enhancing therapeutic effects while reducing systemic side effects. This targeting mechanism is supported by fluorescence-activated cell sorting (FACS) analyses that confirmed higher concentrations of P-Tofa in inflamed tissues compared to healthy tissues .

Comparative Analysis with Traditional Tofacitinib

ParameterTofacitinib (Traditional)This compound (P-Tofa)
Administration FrequencyDaily oral dosesSingle dose
Joint Inflammation ReductionModerateSignificant
Structural Joint PreservationLimitedEnhanced
Systemic Toxicity RiskHigherLower

Case Studies and Clinical Implications

Recent studies indicate that P-Tofa's enhanced efficacy may allow for lower dosing regimens while maintaining therapeutic benefits. For instance, clinical trials involving RA patients have shown promising results with P-Tofa compared to standard treatment protocols. The potential for reduced toxicity makes P-Tofa a candidate for further clinical exploration, particularly for patients who are intolerant or unresponsive to conventional therapies .

常见问题

Q. What toxicology assays are essential for profiling this compound’s safety in IND-enabling studies?

  • Answer :
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Cardiotoxicity : hERG channel inhibition screening (patch-clamp).
  • Organ-Specific Toxicity : Histopathology of liver, kidneys, and colon in chronic dosing studies.
  • Include species-specific NOAEL (no observed adverse effect level) determination to guide clinical dosing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。